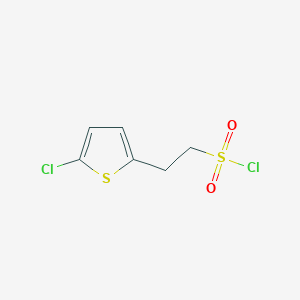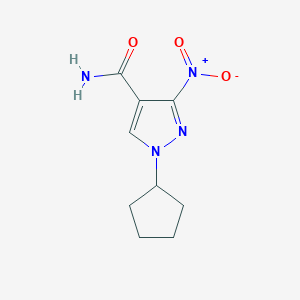
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride, also known as CTC-Cl, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonyl chlorides, which are important intermediates in organic synthesis. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CTC-Cl will be discussed in
Mécanisme D'action
The mechanism of action of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride is not fully understood. However, it is known that 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride reacts with a variety of nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of sulfonamide compounds, which have a wide range of biological activities.
Biochemical and Physiological Effects:
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride has been shown to have a variety of biochemical and physiological effects. For example, 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. In addition, 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride has been shown to inhibit the activity of certain proteases, which are enzymes that are involved in the breakdown of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride has several advantages for use in lab experiments. First, it is a stable and easily synthesized compound that can be stored for long periods of time. Second, it is a versatile intermediate that can be used in the synthesis of a wide range of sulfonamide compounds. However, 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride has some limitations. For example, it is a highly reactive compound that requires careful handling and storage. In addition, 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride can be toxic and should be handled with caution.
Orientations Futures
There are several future directions for research on 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride. One direction is the development of new synthetic methods for the preparation of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride and its derivatives. Another direction is the investigation of the mechanism of action of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride and its derivatives. This research could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the use of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride in the development of new materials and catalysts is an area of active research.
Méthodes De Synthèse
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride can be synthesized by reacting 5-chlorothiophene-2-sulfonyl chloride with ethylene oxide in the presence of a base such as triethylamine. The reaction yields 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride as a white solid with a purity of over 95%. This synthesis method has been widely used in research laboratories and has proven to be reliable and efficient.
Applications De Recherche Scientifique
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride has been used in a variety of scientific research applications. One of the most important applications is in the synthesis of sulfonamide compounds, which are widely used in medicinal chemistry. 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride is a key intermediate in the synthesis of these compounds and has been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2S2/c7-6-2-1-5(11-6)3-4-12(8,9)10/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJORQTXBLZMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2613842.png)

![6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2613844.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2613846.png)
![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2613848.png)
![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2613849.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)

